![molecular formula C21H21N3O2S B2748113 3-[4-(3-甲基哌啶-1-甲酰)苯基]-2-硫代-1H-喹唑啉-4-酮 CAS No. 403727-89-9](/img/no-structure.png)

3-[4-(3-甲基哌啶-1-甲酰)苯基]-2-硫代-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

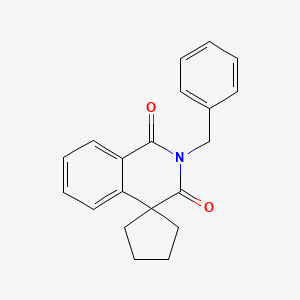

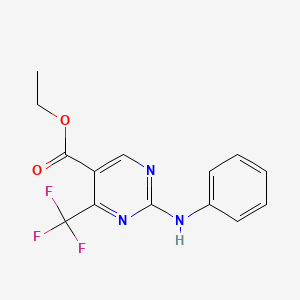

The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a quinazolinone core, a phenyl ring, and a piperidine ring. The piperidine ring is attached to the phenyl ring via a carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could influence its solubility and reactivity .科学研究应用

Alpha 1-肾上腺素受体拮抗剂和抗高血压药

一项涉及一系列喹唑啉衍生物的研究,包括与 3-[4-(3-甲基哌啶-1-羰基)苯基]-2-亚磺酰基-1H-喹唑啉-4-酮相关的结构,展示了有效且选择性的 alpha 1-肾上腺素受体拮抗剂活性。对这些化合物进行了抗高血压作用的评估,展示了对自发性高血压大鼠的显着疗效。该研究的发现表明对苯基哌嗪侧链的修饰增强了 alpha 1-肾上腺素受体亲和力,表明了开发新的抗高血压药的一个有前途的途径 (Chern 等,1993)。

抗癌活性和 EGFR-酪氨酸激酶抑制

对喹唑啉衍生物的研究突出了它们在抗癌治疗中的潜力,特别是通过抑制 EGFR-酪氨酸激酶。一种新颖的合成方法导致了对中枢神经系统癌细胞系具有显着活性的化合物的产生。这项研究不仅为喹唑啉合成提供了一种新的方法,还鉴定了具有有希望的抗肿瘤活性的化合物,表明喹唑啉骨架在癌症治疗中的效用 (Noolvi 和 Patel,2013)。

抗菌评估和结构分析

通过一种高效的 S-芳基化方法合成了新的 2-苄基硫代-3-(4-氟苯基)-6-甲基-3H-喹唑啉-4-酮。该化合物进行了抗菌评估,展示了对特定细菌菌株的活性。该研究提供了对有助于喹唑啉酮衍生物抗菌特性的结构特征的宝贵见解 (Geesi,2020)。

H1-抗组胺药

合成了喹唑啉酮衍生物并测试了它们的 H1-抗组胺活性,提供了一类潜在的新型 H1-抗组胺药。与标准治疗相比,这些化合物在动物模型中对组胺诱导的支气管痉挛表现出显着的保护作用,镇静作用最小。这项研究表明喹唑啉酮支架在开发更安全、更有效的抗组胺药中的效用 (Alagarsamy 等,2009)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 3-methylpiperidine-1-carboxylic acid, the synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one, and the coupling of the two intermediates to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Methylamine", "Sulfur", "Chloroform", "3-methylpiperidine", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfide", "Sodium carbonate", "4-nitrophenylamine" ], "Reaction": [ "Synthesis of 3-methylpiperidine-1-carboxylic acid: Benzene is reacted with methylamine and acetic anhydride to form N-methylacetamide. This is then reacted with sulfur and sodium acetate to form N-methylthioacetamide. The N-methylthioacetamide is then hydrolyzed with hydrochloric acid to form 3-methylpiperidine-1-carboxylic acid.", "Synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one: 4-nitrophenylamine is reacted with sulfur and sodium sulfide to form 4-nitrophenylthiol. This is then reacted with 3-methylpiperidine-1-carboxylic acid and sodium carbonate to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-nitro-1H-quinazolin-4-one. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then reacted with chloroform and sodium hydroxide to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one.", "Coupling of intermediates: 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one is reacted with acetic anhydride and acetic acid to form the acetylated intermediate. This is then reacted with sodium hydroxide to remove the acetyl group and form the final product, 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS 编号 |

403727-89-9 |

分子式 |

C21H21N3O2S |

分子量 |

379.48 |

IUPAC 名称 |

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27) |

InChI 键 |

VNKIFKVSLLTICO-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2748030.png)

![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)

![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)